molecular formula C18H20N2O3 B2790546 N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339028-20-5

N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2790546
CAS No.: 339028-20-5
M. Wt: 312.369
InChI Key: MLXBFDUIIMRCAH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 4-methoxyphenyl group attached to the carboxamide nitrogen and a 3-methyl-2-butenyl (prenyl) substituent at the 1-position of the pyridine ring.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(3-methylbut-2-enyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)10-12-20-11-4-5-16(18(20)22)17(21)19-14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXBFDUIIMRCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 339028-20-5
  • Structural Characteristics : The compound features a pyridine ring, a methoxyphenyl group, and a butenyl side chain, contributing to its unique biological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyridinecarboxamides have been shown to inhibit the growth of various bacterial strains. In vitro studies suggest that this compound may possess similar antimicrobial effects due to its ability to disrupt bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that related pyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For example, compounds with a similar scaffold have shown effectiveness against breast and prostate cancer cell lines .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect is crucial in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It may interact with specific receptors involved in inflammation and cancer progression.
  • Oxidative Stress Reduction : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridinecarboxamides were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methoxy group exhibited enhanced antibacterial activity compared to their counterparts without this substituent .

Study 2: Cancer Cell Apoptosis

A study focusing on the effects of pyridine derivatives on cancer cells demonstrated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells. The mechanism involved mitochondrial depolarization and activation of caspases .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokines

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound shares a core 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold with several analogs. Key structural differences lie in the substituents on the aromatic ring and the pyridine side chain:

Compound Aromatic Substituent Pyridine Side Chain Key Functional Groups
N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 4-methoxyphenyl 3-methyl-2-butenyl (prenyl) Methoxy, prenyl, carboxamide
N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 2,4-dimethoxyphenyl 4-methoxybenzyl Multiple methoxy groups, benzyl
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl None (hydrogen at 1-position) Bromine, methyl, carboxamide

Implications :

  • Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, contrasting with the electron-withdrawing bromine in the 3-bromo-2-methylphenyl analog . This may alter reactivity or binding interactions.
  • Steric Hindrance : The prenyl chain introduces greater steric bulk than the smaller substituents in other analogs, possibly affecting binding pocket accommodation.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Analogous to , the target compound may form centrosymmetric dimers via N–H⋯O interactions, stabilizing the crystal lattice.
  • Planarity : The extended π-conjugation in the carboxamide bridge (dihedral angle ~8° in ) suggests near-planar conformations, which could influence stacking interactions or solubility.

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